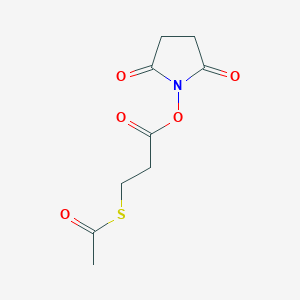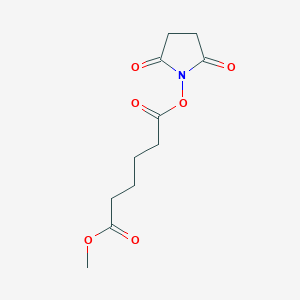
5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone
Overview
Description
5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is a complex organic compound known for its applications in proteomics research. This compound is characterized by its unique structure, which includes acetamido, acetoxy, dimethylamino, and methoxycarbonyl functional groups attached to a benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves multiple steps, typically starting with the preparation of the benzophenone coreSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction parameters to maintain consistency and quality. Advanced purification techniques, such as chromatography and recrystallization, are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzophenone core .
Scientific Research Applications
5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is widely used in scientific research, particularly in the field of proteomics. It serves as an intermediate for the preparation of rhodamine derivatives, which are used as fluorescent labels in various biological assays. These fluorescent labels are essential for tracking and quantifying proteins in complex biological samples .
Mechanism of Action
The mechanism of action of 5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, thereby modulating their activity or stability. The pathways involved in these interactions are often studied using advanced techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-2’-methoxycarbonyl-benzophenone: Lacks the acetamido and acetoxy groups, resulting in different chemical properties and applications.
2-Acetoxy-4-dimethylamino-benzophenone: Similar structure but without the methoxycarbonyl group, affecting its reactivity and use in research.
Uniqueness
5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable tool in proteomics research and other scientific applications .
Properties
IUPAC Name |
methyl 4-acetamido-2-[2-acetyloxy-4-(dimethylamino)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-12(24)22-14-6-8-16(21(27)28-5)18(10-14)20(26)17-9-7-15(23(3)4)11-19(17)29-13(2)25/h6-11H,1-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPQGQNOKOAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)C2=C(C=C(C=C2)N(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405361 | |
| Record name | Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351421-18-6 | |
| Record name | Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)
![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14115.png)

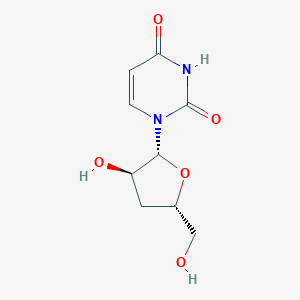
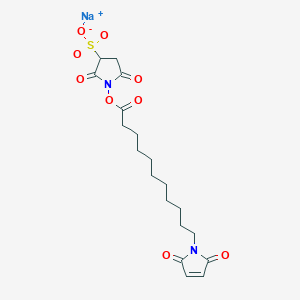

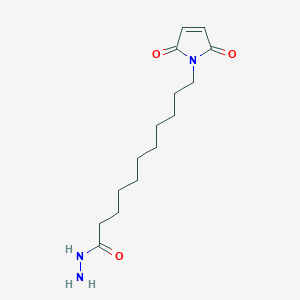
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)

